Cas no 18217-81-7 (2-methyl-6-[(1e)-1-propen-1-yl]pyrazine)

2-methyl-6-[(1e)-1-propen-1-yl]pyrazine structure
18217-81-7 structure
Product Name:2-methyl-6-[(1e)-1-propen-1-yl]pyrazine
Numero CAS:18217-81-7
MF:C8H10N2
MW:134.178401470184
CID:1374336
PubChem ID:5371945
Update Time:2025-04-20

2-methyl-6-[(1e)-1-propen-1-yl]pyrazine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methyl-6-[(1E)-1-propen-1-yl]pyrazine
    • 5-Methyl-2,3'-bipyridyl
    • 6-Methyl-[2,3']Bipyridinyl
    • CTK2G5602
    • AGN-PC-001459
    • 2,3'-Bipyridine, 6-methyl-
    • CHEBI:399515
    • 2-methyl-6-propenyl-pyrazine
    • 2-methyl-6-(pyridin-3-yl)pyridine
    • CHEMBL368048
    • 6-methyl-2,3'-bipyridyl
    • SureCN3609216
    • 2-Methyl-6-(trans-1-propenyl)-pyrazin
    • SureCN5143063
    • 2-Methyl-6-[(E)-1-propenyl]pyrazine
    • SCHEMBL14153948
    • Pyrazine, 2-methyl-6-(1-propenyl)-, (E)-
    • NOBVHXZAVPKZQU-ONEGZZNKSA-N
    • 2-methyl-6-[(1E)-prop-1-en-1-yl]pyrazine
    • 2-Methyl-6-propenyl-(E)-Pyrazine
    • Pyrazine, 2-methyl-6-(1E)-1-propenyl-
    • (E)-2-Methyl-6-(1-propenyl)pyrazine
    • 2-Methyl-6-(1-propenyl)-(e)-Pyrazine
    • 2-Methyl-6-(1-propenyl) pyrazine, trans
    • YZ5LE428BQ
    • 2-Methyl-6-(1(E)-propenyl)-pyrazine
    • 2-methyl-6-propenylpyrazine
    • 2-Methyl-6-(1-propenyl)-pyrazine
    • 104638-11-1
    • 2-Methyl-6-[(1E)-1-propenyl]pyrazine
    • (e)-2-methyl-6-(1-propenyl)-pyrazine
    • UNII-YZ5LE428BQ
    • 18217-81-7
    • CHEBI:179432
    • 2-Methyl-6-(1-propenyl)-(Z)-Pyrazine
    • 2-Methyl-6-(trans-1-propenyl)pyrazine
    • 2-Methyl-6-(1-propenyl)pyrazine, (1E)-
    • 2-methyl-6-[(E)-prop-1-enyl]pyrazine
    • 2-methyl-6-(1-propenyl)pyrazine
    • Pyrazine, 2-methyl-6-propenyl-, (E)-
    • 2-methyl-6-[(1e)-1-propen-1-yl]pyrazine
    • Inchi: 1S/C8H10N2/c1-3-4-8-6-9-5-7(2)10-8/h3-6H,1-2H3/b4-3+
    • Chiave InChI: NOBVHXZAVPKZQU-ONEGZZNKSA-N
    • Sorrisi: N1C(=CN=CC=1/C=C/C)C

Proprietà calcolate

  • Massa esatta: 134.0845
  • Massa monoisotopica: 134.084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 120
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 25.8A^2
  • XLogP3: 1.2

Proprietà sperimentali

  • Densità: 1.007
  • Punto di ebollizione: 198.4°C at 760 mmHg
  • Punto di infiammabilità: 73.8°C
  • Indice di rifrazione: 1.561
  • PSA: 25.78
  • LogP: 1.81810
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd